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# Application Note: Laboratory-Scale Synthesis of Pigment Red 264

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Compound of Interest		
Compound Name:	Pigment Red 264	
Cat. No.:	B1384101	Get Quote

### Introduction

**Pigment Red 264**, chemically known as 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, is a high-performance organic pigment belonging to the diketopyrrolopyrrole (DPP) class.[1][2] DPP pigments are renowned for their exceptional stability, lightfastness, and vibrant colors.[3][4] **Pigment Red 264** exhibits a distinct bluish-red hue, high transparency, and excellent resistance to heat, light, and weathering, making it suitable for demanding applications such as automotive coatings, high-grade industrial paints, and coloring of plastics.[2][5][6]

The core structure of **Pigment Red 264** is the diketopyrrolopyrrole fused ring system, which is an electron-deficient chromophore.[1][3] The biphenyl groups attached at the 3 and 6 positions of the DPP core extend the  $\pi$ -conjugation, which is responsible for its intense color and photostability.[1] The planar nature of the molecule facilitates strong intermolecular  $\pi$ - $\pi$  stacking and hydrogen bonding (N-H···O=C) in the solid state, contributing to its high thermal stability and insolubility in common solvents.[2][3]

The synthesis of DPP pigments was first reported in 1974, and a more efficient, high-yield pathway was later developed involving the reaction of an aromatic nitrile with a dialkyl succinate in the presence of a strong base.[3][7] This application note provides a detailed protocol for the laboratory-scale synthesis of **Pigment Red 264**, including the preparation of the crude pigment and a subsequent finishing step to obtain the desired pigmentary properties.



## **Chemical and Physical Properties**

A summary of the key properties of **Pigment Red 264** is presented in the table below.

Property	Value	References
IUPAC Name	3,6-bis([1,1'-biphenyl]-4- yl)-2,5-dihydropyrrolo[3,4- c]pyrrole-1,4-dione	[1][8]
C.I. Name	Pigment Red 264	[6][8][9]
CAS Number	88949-33-1	[1][8]
Molecular Formula	C30H20N2O2	[1][5][10][11]
Molecular Weight	440.49 g/mol	[1][5][10]
Appearance	Bluish-red powder	[5][6]
Density	~1.38 g/cm <sup>3</sup>	[5]
Heat Resistance	Up to 300°C	[5]
Lightfastness (Blue Wool Scale)	8 (Excellent)	[5]

## **Experimental Protocol: Synthesis of Pigment Red 264**

This protocol is divided into two main stages: the synthesis of the crude pigment and the post-synthesis finishing (pigmentation) process.

## Part 1: Synthesis of Crude Pigment Red 264

The synthesis involves the base-catalyzed condensation of dicyclohexyl succinate with 4-cyanobiphenyl.

Materials and Reagents:

• Sodium (Na)

### Methodological & Application



- tert-Amyl alcohol (2-methyl-2-butanol)
- 4-Cyanobiphenyl (C<sub>13</sub>H<sub>9</sub>N)
- Dicyclohexyl succinate (C<sub>16</sub>H<sub>26</sub>O<sub>4</sub>)
- Methanol (CH₃OH)
- Deionized water
- Nitrogen gas (N<sub>2</sub>)

#### Equipment:

- Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet/outlet
- Heating mantle with temperature controller
- Beakers, graduated cylinders, and filtration apparatus (Büchner funnel)

#### Procedure:

- Preparation of Sodium tert-Amylate: In a dry three-neck flask under a nitrogen atmosphere, add 95.2 mL of tert-amyl alcohol. Carefully add 4.66 g (0.2 mol) of sodium metal in small portions. Heat the mixture gently to melt the sodium and stir until all the sodium has dissolved to form a solution of sodium tert-amylate.[9]
- Reaction Mixture: To the freshly prepared sodium tert-amylate solution, add 23.8 g (0.13 mol) of 4-cyanobiphenyl and 21.0 g (0.07 mol) of dicyclohexyl succinate.[9]
- Condensation Reaction: Heat the reaction mixture to reflux under a continuous nitrogen purge. Maintain the reflux and vigorous stirring for 6 hours.[9] The reaction temperature will typically be between 120-150°C.[2]
- Quenching and Precipitation: After 6 hours, cool the reaction mixture to 90°C. In a separate beaker, prepare a quenching solution of 200 g of a 1:1 (w/w) mixture of water and methanol. Pour the hot reaction mixture into the quenching solution with stirring.[9]



- Digestion: Heat the resulting suspension to 50°C and maintain this temperature for 2 hours to ensure complete precipitation and to aid in particle formation.[9]
- Isolation of Crude Pigment: Cool the suspension to room temperature. Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with water until the filtrate is neutral.[9]
- Drying: Dry the red solid in an oven at 80-100°C to a constant weight. This yields the crude
   Pigment Red 264. The expected yield is approximately 80%.[9]

## **Part 2: Pigmentation Finishing**

The crude pigment is typically not suitable for direct application and requires a finishing step to develop the final pigmentary properties, such as crystal phase, particle size distribution, and dispersibility.[5] This is often achieved by solvent treatment at elevated temperatures.[9]

#### Materials and Reagents:

- Crude Pigment Red 264 (from Part 1)
- N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
- Deionized water

#### Equipment:

- Three-neck round-bottom flask with reflux condenser and mechanical stirrer
- Heating mantle
- Filtration apparatus

#### Procedure:

- Solvent Treatment: Place 30 g of the crude pigment into a flask containing 500 mL of N,N-dimethylformamide (or a similar high-boiling solvent).[9]
- Reflux: Heat the suspension to reflux and maintain for 3-5 hours with continuous stirring.[9]



- Isolation: After reflux, cool the mixture to approximately 50°C and filter the pigment.[9]
- Washing and Drying: Wash the filter cake thoroughly with water to remove any residual solvent. Dry the finished pigment in an oven. The expected yield for this finishing step is typically over 90%.[9]
- Pulverization: The dried pigment cake can be gently pulverized to obtain a fine powder.

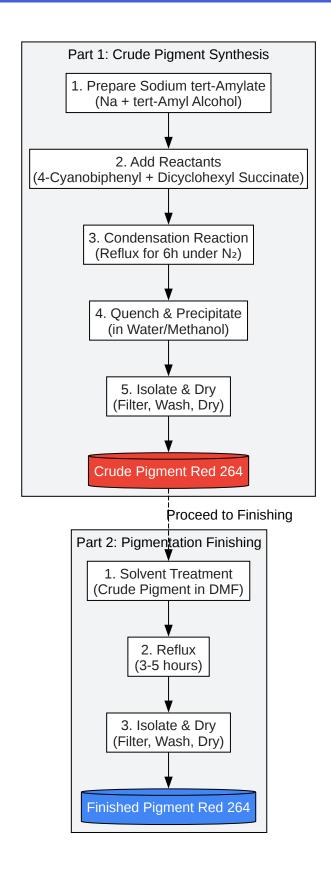
## **Safety and Handling Precautions**

- Sodium metal is highly reactive with water. All equipment must be scrupulously dry, and the reaction should be conducted under an inert atmosphere.
- tert-Amyl alcohol is flammable. Handle all organic solvents in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
- The fine pigment powder can form dust clouds which may be a dust explosion hazard if not handled properly.[5]

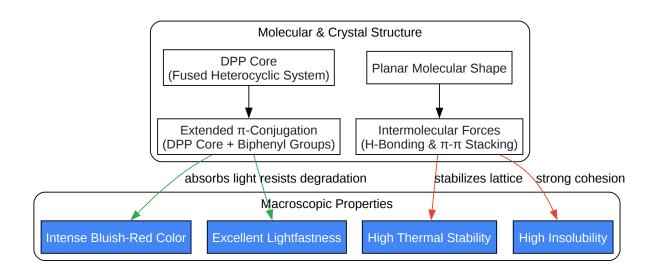
## Diagrams Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of **Pigment Red 264**.









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